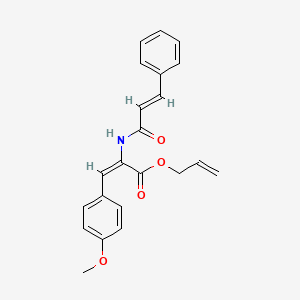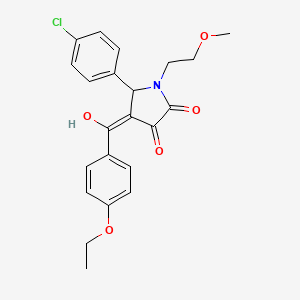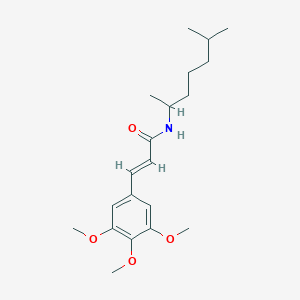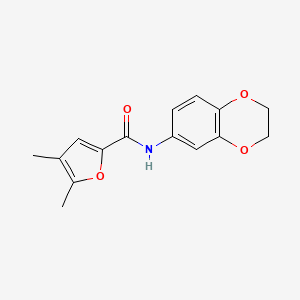
allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate, also known as ACA, is a compound that has been widely studied for its potential application in various scientific research fields.
Wirkmechanismus
The mechanism of action of allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, oxidative stress, and inflammation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. This compound has also been shown to inhibit the activity of various enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell proliferation. This compound has also been shown to reduce inflammation by inhibiting the production of various pro-inflammatory cytokines, such as TNF-α and IL-6. In neuroprotection, this compound has been shown to reduce oxidative stress-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate in lab experiments is its low toxicity and high selectivity for cancer cells, making it a potentially effective anti-cancer agent. This compound also exhibits neuroprotective and anti-inflammatory effects, making it a potential therapeutic agent for various neurological and inflammatory diseases. However, one limitation of using this compound in lab experiments is its low solubility, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
Future research on allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate could focus on exploring its potential application in other scientific research fields, such as cardiovascular disease and diabetes. This compound has been shown to exhibit anti-inflammatory effects, which could potentially be beneficial in reducing the risk of cardiovascular disease. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, making it a potential therapeutic agent for this disease. Additionally, future research could focus on improving the solubility of this compound, which could increase its potential for use in various lab experiments.
Synthesemethoden
Allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate can be synthesized through a multi-step process involving the reaction of cinnamoyl chloride with allylamine, followed by the reaction of the resulting product with 4-methoxyaniline. The final product is obtained through the reaction of the intermediate with acryloyl chloride. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Allyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate has been studied for its potential application in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and glioma. In neuroprotection, this compound has been shown to protect against oxidative stress-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease. In anti-inflammatory therapy, this compound has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
prop-2-enyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-3-15-27-22(25)20(16-18-9-12-19(26-2)13-10-18)23-21(24)14-11-17-7-5-4-6-8-17/h3-14,16H,1,15H2,2H3,(H,23,24)/b14-11+,20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBXOCXACPCOSW-LNNYTJQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OCC=C)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OCC=C)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5430846.png)
![3-[4-(3,9-diazaspiro[5.6]dodec-9-yl)-4-oxobutyl]-4(3H)-quinazolinone hydrochloride](/img/structure/B5430866.png)

![2-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5430879.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5430897.png)

![(4aS*,8aR*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430905.png)
![ethyl {4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5430906.png)
![5'-methyl-1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H,3'H-2,4'-biimidazole](/img/structure/B5430907.png)
![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430911.png)
![N~2~-cyano-N~2~-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N~1~,N~1~-diethylalaninamide](/img/structure/B5430919.png)


![5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5430936.png)